molecular formula C11H9NO4 B159603 Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate CAS No. 136818-52-5

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Cat. No. B159603
CAS RN: 136818-52-5
M. Wt: 219.19 g/mol
InChI Key: SLIFSOJGHOSHKP-UHFFFAOYSA-N
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Description

“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a chemical compound. It is a substituted 1H-indole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 . This indicates that the compound has a molecular weight of 219.2 .


Physical And Chemical Properties Analysis

“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a yellow solid .

Scientific Research Applications

Role in Alkaloid Synthesis

Indole derivatives, such as Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .

Anticancer Immunomodulators

This compound has been studied as a potential anticancer immunomodulator. It has been found to inhibit tryptophan dioxygenase, an enzyme that plays a crucial role in the immune response to cancer .

Inhibitor of Botulinum Neurotoxin

Research has shown that this compound can act as an inhibitor of botulinum neurotoxin, a protein produced by the bacterium Clostridium botulinum .

ITK Inhibitors

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied as a potential inhibitor of ITK (Interleukin-2-inducible T-cell Kinase), a protein that plays a key role in the immune response .

Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent .

CB2 Cannabinoid Receptor Ligands

Research has indicated that this compound can act as a ligand for the CB2 cannabinoid receptor, a protein that plays a role in the immune system and in the regulation of pain and inflammation .

Inhibitors of Hepatitis C Virus NS5B Polymerase

This compound has been studied for its potential to inhibit the NS5B polymerase of the Hepatitis C virus, an enzyme that is essential for the replication of the virus .

Histamine H1-Blocking Activity

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied for its potential to block the activity of the histamine H1 receptor, a protein that plays a key role in the inflammatory response .

properties

IUPAC Name

methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIFSOJGHOSHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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